3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that incorporates both imidazole and thienopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-4-methylthieno[2,3-d]pyrimidine with 1-methylimidazole-2-carbaldehyde under basic conditions, followed by cyclization and subsequent hydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-[2-Oxo-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-one.
Reduction: 3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-ol.
Substitution: Various N-alkylated derivatives of the imidazole ring.
Scientific Research Applications
3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by occupying the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the thienopyrimidine moiety.
Thieno[2,3-d]pyrimidine: Contains the thienopyrimidine core but lacks the imidazole ring.
2-Amino-4-methylthieno[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.
Uniqueness
3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-one is unique due to its combination of imidazole and thienopyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[2-hydroxy-2-(1-methylimidazol-2-yl)ethyl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-6-20-12-10(8)13(19)17(7-15-12)5-9(18)11-14-3-4-16(11)2/h3-4,6-7,9,18H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFQAWTPYQBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C=N2)CC(C3=NC=CN3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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